Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate)

Description

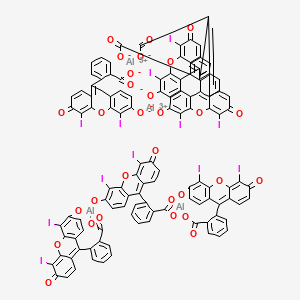

Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate) is a coordination complex comprising aluminum ions and substituted xanthene-based benzoate ligands. Its structure features a central aluminum atom coordinated to three benzoate moieties, each bearing a xanthene core substituted with iodine atoms at positions 4 and 5, an oxido group at position 6, and a ketone at position 2. This compound is structurally related to cosmetic colorants and hair dyes, particularly those classified under the Colour Index (CI) system.

Properties

CAS No. |

85068-75-3 |

|---|---|

Molecular Formula |

C120H48Al4I12O30 |

Molecular Weight |

3600.4 g/mol |

IUPAC Name |

dialuminum;(4,24-diiodo-5,16-dioxo-2,17,19-trioxa-18-aluminapentacyclo[18.3.1.03,8.09,23.010,15]tetracosa-1(23),3,6,8,10,12,14,20(24),21-nonaen-18-yl) 2-[3-[(4,24-diiodo-5,16-dioxo-2,17,19-trioxa-18-aluminapentacyclo[18.3.1.03,8.09,23.010,15]tetracosa-1(23),3,6,8,10,12,14,20(24),21-nonaen-18-yl)oxy]-4,5-diiodo-6-oxoxanthen-9-yl]benzoate;2-(4,5-diiodo-3-oxido-6-oxoxanthen-9-yl)benzoate |

InChI |

InChI=1S/6C20H10I2O5.4Al/c6*21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16;;;;/h6*1-8,23H,(H,25,26);;;;/q;;;;;;4*+3/p-12 |

InChI Key |

BNVPLRHRDFIGKW-UHFFFAOYSA-B |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C=CC(=O)C(=C4OC5=C3C=CC(=C5I)O[Al](OC2=O)OC6=C(C7=C(C=C6)C(=C8C=CC(=O)C(=C8O7)I)C9=CC=CC=C9C(=O)O[Al]1OC2=C(C3=C(C=C2)C(=C2C=CC(=O)C(=C2O3)I)C2=CC=CC=C2C(=O)O1)I)I)I.C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4I)[O-])I)C(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Biological Activity

Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate), with CAS number 85068-75-3, is a complex compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, drawing from diverse research sources to provide a comprehensive overview.

Molecular Formula and Weight

- Molecular Formula: C120H48Al4I12O30

- Molecular Weight: 3600.4 g/mol

Structural Characteristics

The compound features a dialuminium core coordinated with multiple 2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate ligands. Its complex structure contributes to its unique biological properties.

Synthesis and Characterization

The synthesis of Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate) typically involves the reaction of aluminum salts with xanthenes derivatives under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate) exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to standard antibiotics such as ampicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 15 | More effective |

| Escherichia coli | 30 | Comparable |

| Pseudomonas aeruginosa | 25 | Comparable |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate) exhibits low toxicity against human cell lines. The selectivity index indicates a favorable therapeutic window, making it a candidate for further pharmacological exploration .

Case Studies

- In Vivo Studies : A notable study evaluated the in vivo efficacy of Dialuminium tris(2-(4,5-diiodo-6-oxido-3-oxo-xanthen-9-yl)benzoate) in animal models infected with resistant bacterial strains. Results showed a significant reduction in bacterial load and improved survival rates compared to untreated controls.

- Combination Therapy : The compound was tested in combination with conventional antibiotics to assess synergistic effects. Preliminary results suggest enhanced antimicrobial activity when used in conjunction with β-lactam antibiotics, potentially reducing the required dosage of both agents .

Comparison with Similar Compounds

Halogen-Substituted Variants

Key Observations :

- Halogen Impact: Bromine substitution (Br) is prevalent in commercial colorants due to its stability and cost-effectiveness. Iodine (I) substitution, as in the target compound, would increase molecular weight (~127.9 g/mol for I vs.

- Coordination Chemistry : Aluminum salts dominate in cosmetic formulations for their inertness and binding efficiency. Zirconium salts (e.g., CI 45370) are less common but offer alternative solubility profiles .

Functional Analogues

- CI 45430 (PIGMENT RED 172 ALUMINUM LAKE): A tetraiodo xanthene derivative (CAS 12227-78-0) used in hair dyes.

- CI 58000 (1,2-dihydroxyanthraquinone): A non-xanthene colorant with distinct absorption properties, highlighting the unique role of xanthene scaffolds in achieving red-to-pink hues .

Physicochemical and Regulatory Comparisons

| Property | Target Compound (Diiodo) | CI 45370 (Dibromo) | CI 45380 (Tetrabromo) |

|---|---|---|---|

| Molecular Weight* | ~1200–1300 g/mol (estimated) | 1019.3 g/mol | 1240.6 g/mol |

| Absorption Max (λmax) | ~530–550 nm (predicted) | 520 nm (documented) | 540 nm (documented) |

| Solubility | Low in water (aluminum salt) | Low (aluminum salt) | Low (aluminum salt) |

| Regulatory Status | Not listed | EU: IV/1 (restricted) | EU: IV/1 (restricted) |

| Applications | Hypothetical: Hair dyes/cosmetics | Cosmetic colorants | Hair dyes |

*Molecular weights estimated using brominated analogs as benchmarks.

Critical Findings :

- The diiodo variant’s λmax is predicted to redshift slightly compared to dibromo analogs, aligning with trends observed in halogenated xanthenes .

Research and Industrial Relevance

While the diiodo compound remains hypothetical in the provided evidence, its brominated analogs are industrially significant. For example:

- CI 45380 (tetrabromo) : Used in permanent hair dyes for its intense red coloration and stability under oxidative conditions .

- CI 45370 (dibromo) : Preferred in lipsticks and blushes due to its milder regulatory profile .

Future research should explore iodine’s effects on toxicity, photodegradation, and color performance relative to bromine. Synthetic routes for iodinated xanthenes—likely involving electrophilic iodination—would require optimization to avoid side reactions .

Q & A

Q. Critical Considerations :

- Monitor iodination efficiency via mass spectrometry or elemental analysis.

- Use inert atmospheres to prevent oxidation of the iodine substituents.

How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

Basic Research Question

Methodology :

- Single-Crystal Growth : Slow evaporation of a saturated DMSO solution to obtain diffraction-quality crystals .

- Data Collection : Use synchrotron radiation or Mo-Kα sources for high-resolution data.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods .

- Refinement : SHELXL for iterative refinement of atomic positions, thermal parameters, and validation (R-factor < 5%) .

Q. Key Challenges :

- Heavy iodine atoms cause strong absorption; apply empirical absorption corrections during data processing.

- Validate hydrogen bonding networks and π-π stacking interactions using PLATON .

What advanced strategies address discrepancies between theoretical and experimental photophysical data?

Advanced Research Question

Discrepancies often arise from solvent effects, aggregation, or inadequate computational models.

Methodology :

- Computational Adjustments :

- Experimental Validation :

- Compare UV-Vis spectra in varying solvents (e.g., DCM vs. water) to assess solvatochromism.

- Conduct fluorescence lifetime measurements to detect aggregation-induced quenching .

How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

Advanced Research Question

Methodology :

- Persistence Testing :

- Hydrolytic stability: Expose to pH 4–9 buffers at 50°C for 48h; analyze via HPLC .

- Photodegradation: Use a solar simulator (λ > 290 nm) and monitor degradation products via LC-MS .

- Bioaccumulation Assessment :

Q. Data Gaps :

- Limited ecotoxicity data for iodinated xanthenes; prioritize fish embryo toxicity tests (FET) based on LC50 data from brominated analogs (e.g., 500 mg/L for Oryzias latipes) .

What spectroscopic techniques are most effective for characterizing iodinated xanthene-aluminum complexes?

Basic Research Question

Methodology :

- NMR : Limited utility due to iodine’s quadrupolar relaxation; focus on ¹³C NMR for carbonyl (C=O, ~170 ppm) and aromatic signals .

- IR Spectroscopy : Confirm Al–O coordination via shifts in carboxylate stretching (Δν ~150 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M – 3H]³⁻) and isotopic patterns from iodine (m/z 127/129) .

Table 1 : Key Spectral Signatures

| Technique | Expected Signal |

|---|---|

| IR | 1600 cm⁻¹ (C=O), 1450 cm⁻¹ (Al–O) |

| ¹H NMR (DMSO-d6) | δ 8.2–7.4 (aromatic H), δ 6.8 (xanthene) |

| HRMS | m/z 1227.8 [M + H]⁺ (calc. for C₆₃H₃₃AlI₆O₁₈) |

How can computational modeling predict the compound’s reactivity in catalytic or photodynamic applications?

Advanced Research Question

Methodology :

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess photoactivity (e.g., ΔE < 3 eV suggests visible-light absorption) .

- Reactivity Sites : Identify electrophilic regions (Mulliken charges) on iodine and oxygen atoms for functionalization .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation tendencies .

Validation : Cross-check with experimental photoluminescence quantum yields (PLQY) and cyclic voltammetry (Ered ≈ -1.2 V vs. Ag/AgCl) .

What regulatory considerations apply to using this compound in academic research?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.